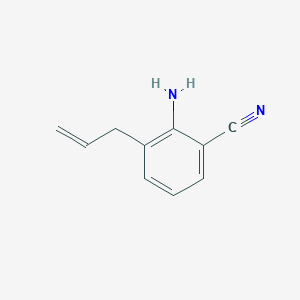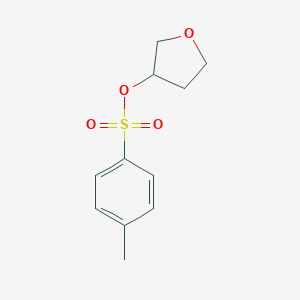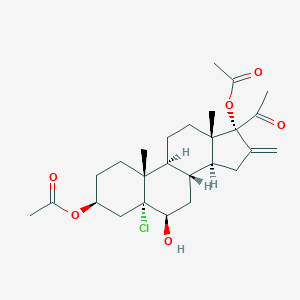
5-Cmtpd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cmtpd (5-chloro-2-methoxy-N,N-dimethyltryptamine) is a novel psychoactive substance that belongs to the tryptamine class of compounds. It is a potent hallucinogenic compound that has gained attention in recent years due to its potential therapeutic applications.
Mechanism Of Action
The exact mechanism of action of 5-Cmtpd is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to activate the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Cmtpd are similar to those of other hallucinogenic compounds. It can cause changes in perception, mood, and thought processes, and it may also induce visual and auditory hallucinations. It has been shown to increase the release of serotonin in the brain, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Cmtpd in lab experiments is its potency. It is a highly potent compound, meaning that small amounts can produce significant effects. This makes it useful for studying the effects of hallucinogenic compounds on the brain. However, one limitation of using 5-Cmtpd is its potential for abuse. It is a Schedule I controlled substance in the United States, meaning that it is illegal to possess or use for any purpose.
Future Directions
There are several potential future directions for research on 5-Cmtpd. One area of interest is its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Another area of interest is its mechanism of action, and how it interacts with the serotonin receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Cmtpd, and to determine its safety and efficacy for human use.
Conclusion
In conclusion, 5-Cmtpd is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. Its synthesis method has been successfully used to produce high yields and purity. It has been shown to have antidepressant and anxiolytic properties, and it may also have potential applications in the treatment of addiction and PTSD. Although its exact mechanism of action is not fully understood, it is believed to act on the serotonin receptors in the brain. Further research is needed to fully understand the effects of 5-Cmtpd, and to determine its safety and efficacy for human use.
Synthesis Methods
The synthesis of 5-Cmtpd involves the reaction of 5-chloro-2-methoxytryptamine with N,N-dimethylformamide dimethyl acetal in the presence of a strong acid catalyst. This method has been successfully used to produce 5-Cmtpd in high yields and purity.
Scientific Research Applications
5-Cmtpd has been the subject of several recent scientific studies due to its potential therapeutic effects. It has been shown to have antidepressant and anxiolytic properties, and it may also have potential applications in the treatment of addiction and PTSD.
properties
CAS RN |
118201-17-5 |
|---|---|
Product Name |
5-Cmtpd |
Molecular Formula |
C26H37ClO6 |
Molecular Weight |
481 g/mol |
IUPAC Name |
[(3S,5R,6R,8S,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-5-chloro-6-hydroxy-10,13-dimethyl-16-methylidene-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C26H37ClO6/c1-14-11-21-19-12-22(31)25(27)13-18(32-16(3)29)7-9-23(25,5)20(19)8-10-24(21,6)26(14,15(2)28)33-17(4)30/h18-22,31H,1,7-13H2,2-6H3/t18-,19+,20-,21-,22+,23+,24-,25-,26-/m0/s1 |
InChI Key |
XKNHSIXSQAVVRC-ILYJYDSDSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(C(=C)CC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Cl)O)C)OC(=O)C |
synonyms |
5 alpha-chloro-16-methylene-3 beta,6 beta,17 alpha-trihydroxypregnan-20-one-3,17-diacetate 5-chloro-16-methylene-3,6,17-trihydroxypregnan-20-one-3,17-diacetate 5-CMTPD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



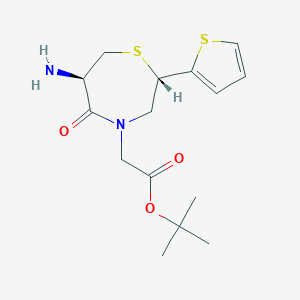

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
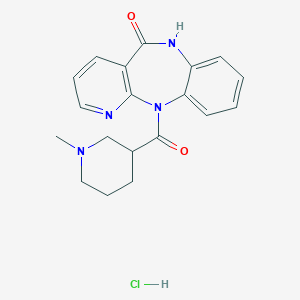
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
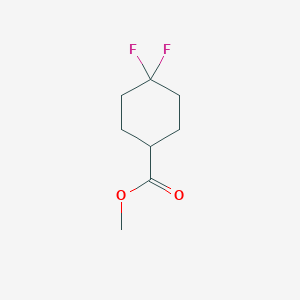
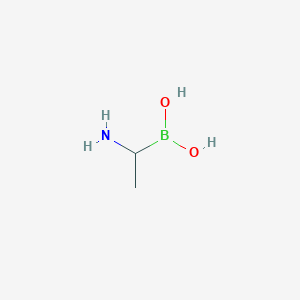
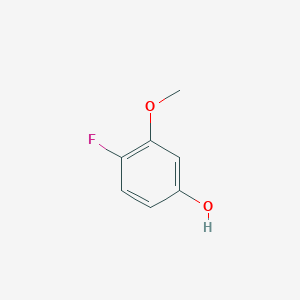
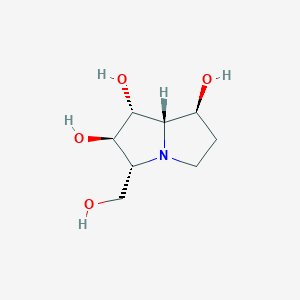
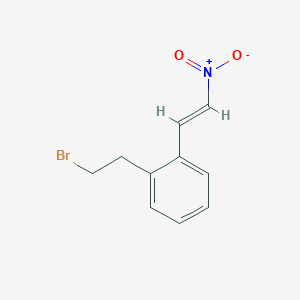
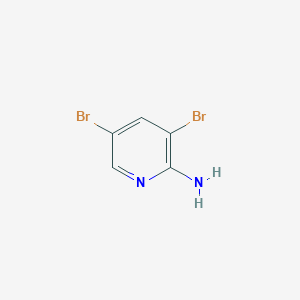
![7-Methylidene-5,6-dihydrocyclopenta[c]pyridin-5-ol](/img/structure/B40354.png)
